

physical characteristics of 4,6-dichloro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4,6-Dichloro-2-(Methylsulfonyl)pyrimidine
Cat. No.:	B183250

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of **4,6-Dichloro-2-(methylsulfonyl)pyrimidine** (CAS: 4489-34-3)

Executive Summary

4,6-dichloro-2-(methylsulfonyl)pyrimidine stands as a pivotal electrophilic scaffold in modern synthetic chemistry, prized for its versatile reactivity. Its application spans the synthesis of high-value compounds in both the pharmaceutical and agrochemical industries, where it serves as a key building block for targeted therapeutics like kinase inhibitors and specialized herbicides.^[1] The strategic importance of this intermediate lies in the differential reactivity of its two key functional sites: the chlorine atoms at the C4 and C6 positions and the methylsulfonyl group at the C2 position. This distinct electronic profile allows for controlled, chemoselective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures.^{[2][3]}

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic characteristics of **4,6-dichloro-2-(methylsulfonyl)pyrimidine**. Authored from the perspective of a senior application scientist, this document synthesizes literature data with practical, field-proven insights. It includes detailed experimental protocols for characterization, an analysis of its spectral features, and essential safety and handling guidelines tailored for researchers, chemists, and drug development professionals.

Molecular Structure and Synthetic Context

Core Structure and Reactivity

The utility of **4,6-dichloro-2-(methylsulfonyl)pyrimidine** is intrinsically linked to its structure. The pyrimidine ring is electron-deficient, a characteristic amplified by the presence of three electron-withdrawing groups. This pronounced electrophilicity activates the ring for SNAr.

- C4/C6 Positions: The two chlorine atoms are excellent leaving groups, readily displaced by a variety of nucleophiles.
- C2 Position: The methylsulfonyl group (sulfone) is also a competent leaving group, particularly for anionic or sterically unbiased primary aliphatic amine nucleophiles.[\[2\]](#)

This duality in reactivity is the cornerstone of its synthetic value. As documented by Kiselyov et al., reaction conditions can be fine-tuned to achieve selective substitution. For instance, anilines and secondary aliphatic amines in the presence of a weak base preferentially displace a chlorine atom, whereas deprotonated anilines or primary aliphatic amines tend to displace the sulfone group.[\[2\]](#)[\[4\]](#) This chemoselectivity allows for a programmed, sequential functionalization of the pyrimidine core.

The typical synthesis of this compound involves the oxidation of its precursor, 4,6-dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8), using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[\[5\]](#)[\[6\]](#)

Physicochemical Properties

A thorough understanding of the compound's physical properties is fundamental to its effective use in synthesis, purification, and formulation.

Summary of Physical Properties

Property	Value	Source(s)
CAS Number	4489-34-3	[1][7]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ O ₂ S	[1][7]
Molecular Weight	227.07 g/mol	[1][6]
Appearance	White to light yellow or orange crystalline powder/solid	[1][5]
Melting Point	118 – 122 °C	[1][8]
Boiling Point	402.3 °C at 760 mmHg (Predicted)	[5]
Density	~1.6 g/cm ³	[1]
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate)	[5]

Detailed Analysis of Properties

- Appearance: The compound is consistently reported as a white to off-white or yellowish solid.[1][5] A pronounced yellow or orange hue may indicate the presence of impurities, warranting purification (e.g., recrystallization or column chromatography) before use in sensitive applications.
- Melting Point: The melting point is a critical indicator of purity.[9] Reported values for this compound exhibit a slight variance, typically falling within the 118-122 °C range.[1][8] Some sources report values as low as 117°C or as high as 131°C, which may reflect differences in analytical methods or sample purity.[5] A sharp melting range ($\leq 1^{\circ}\text{C}$) is indicative of high purity, whereas a broad range suggests the presence of contaminants, which disrupt the crystal lattice.
- Solubility: While quantitative solubility data is not widely published, experimental procedures confirm its solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc).[5] Its polar nature, conferred by the

sulfonyl group and nitrogen atoms, limits its solubility in non-polar solvents like hexanes. For reaction planning, its solubility in polar aprotic solvents such as DMSO and DMF can also be assumed, which are common media for SNAr reactions.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is an essential tool for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution.[10]

- ^1H NMR (Proton NMR): The proton NMR spectrum is remarkably simple and diagnostic. In deuteriochloroform (CDCl_3), the spectrum displays two distinct singlets:
 - $\delta \sim 7.75$ ppm (s, 1H): This signal corresponds to the lone aromatic proton on the pyrimidine ring (H5). Its downfield chemical shift is a direct result of the deshielding effect of the adjacent electronegative nitrogen atoms and chloro groups.
 - $\delta \sim 3.40$ ppm (s, 3H): This singlet is assigned to the three equivalent protons of the methyl group attached to the sulfonyl moiety.[5]
- ^{13}C NMR (Carbon NMR): While specific experimental data for the title compound is not readily available in public databases, the expected spectrum can be predicted based on its structure and data from analogous compounds. The molecule possesses four unique carbon environments:
 - C5 (Aromatic CH): Expected to appear around ~ 120 ppm. For comparison, the corresponding carbon in the parent 4,6-dichloropyrimidine appears at 123.5 ppm.
 - C4/C6 (Ar-Cl): These two equivalent carbons are expected in the ~ 161 -163 ppm region. In 4,6-dichloropyrimidine, they are observed at 161.7 ppm.[11]
 - C2 (Ar- SO_2): This carbon, directly attached to the sulfonyl group, will be significantly downfield, likely in the ~ 167 -170 ppm range.

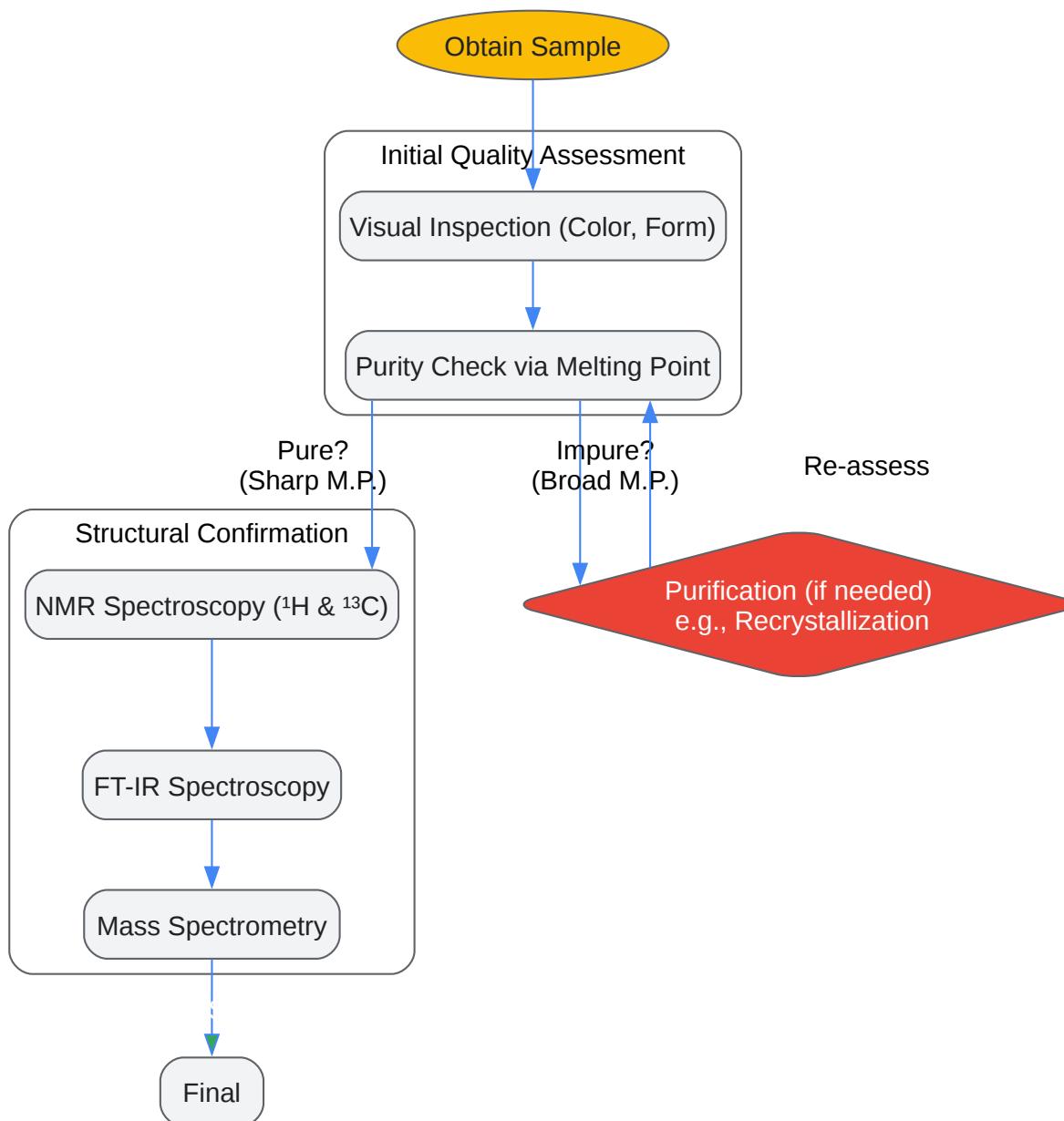
- $-\text{SO}_2\text{CH}_3$ (Methyl): The methyl carbon is expected in the aliphatic region, typically ~40-45 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Data is typically acquired using the KBr pellet method for solid samples.[\[12\]](#) Key characteristic absorption bands include:

- ~3100-3000 cm^{-1} : C-H stretching of the aromatic ring proton.
- ~1550-1400 cm^{-1} : C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
- ~1350-1300 cm^{-1} and ~1160-1140 cm^{-1} : Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group, respectively. These are highly diagnostic peaks for confirming the oxidation of the methylthio precursor.
- ~850-750 cm^{-1} : C-Cl stretching vibrations.

Mass Spectrometry (MS)


Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition.

- Exact Mass: 225.937057 amu.[\[5\]](#)
- Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for the molecular ion $[\text{M}]^+$. Due to the presence of two chlorine atoms, the spectrum will exhibit a characteristic cluster of peaks for $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$ in an approximate ratio of 9:6:1, which is definitive proof for a dichloro-substituted compound.

Experimental Protocols for Characterization

Adherence to standardized protocols is essential for obtaining reliable and reproducible data. The following methodologies are recommended for the physical and spectroscopic characterization of **4,6-dichloro-2-(methylsulfonyl)pyrimidine**.

Overall Characterization Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. echemi.com [echemi.com]
- 6. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4489-34-3 [chemicalbook.com]
- 7. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | C5H4Cl2N2O2S | CID 239685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4489-34-3 [sigmaaldrich.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. omicsonline.org [omicsonline.org]
- 11. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]
- 12. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [physical characteristics of 4,6-dichloro-2-(methylsulfonyl)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183250#physical-characteristics-of-4-6-dichloro-2-methylsulfonyl-pyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com